N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3NO3/c24-23(25,26)22(29,15-8-2-1-3-9-15)14-27-21(28)20-16-10-4-6-12-18(16)30-19-13-7-5-11-17(19)20/h1-13,20,29H,14H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGHLXKBRCUTFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148702 | |
| Record name | 9H-Xanthene-9-carboxamide, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351654-52-8 | |
| Record name | 9H-Xanthene-9-carboxamide, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351654-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Xanthene-9-carboxamide, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Xanthene Core Synthesis
The xanthene backbone (9H-xanthene-9-carboxylic acid) is typically synthesized via acid-catalyzed condensation of phenolic derivatives. For example, two equivalents of phenol or substituted phenol undergo cyclization in the presence of sulfuric acid or polyphosphoric acid at elevated temperatures (120–150°C). The reaction proceeds through electrophilic aromatic substitution, forming the central oxygen-bridged tricyclic structure. Subsequent oxidation of the methylene group at position 9 using potassium permanganate or chromium trioxide yields the carboxylic acid derivative.
Key Optimization Parameters
- Catalyst: Concentrated sulfuric acid achieves higher cyclization efficiency (85–90% yield) compared to Lewis acids.
- Temperature: Reactions conducted at 130°C minimize side products like diaryl ethers.
Synthesis of the Trifluorohydroxypropylphenyl Side Chain
The trifluorinated side chain, 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine, is synthesized via a two-step protocol:
Nucleophilic Addition to Trifluoromethyl Ketones
Benzaldehyde reacts with 3,3,3-trifluoropropan-2-one in the presence of potassium cyanide (KCN) to form α-cyano-3,3,3-trifluoro-2-phenylpropanol. This intermediate undergoes hydrolysis with sulfuric acid (20% v/v) at 80°C to yield 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid.
Reaction Conditions
- Solvent: Methanol/water (1:1) facilitates homogeneous mixing.
- Acid Concentration: Excess sulfuric acid (2–3 mol eq.) ensures complete hydrolysis.
Reduction to Primary Amine
The carboxylic acid is converted to the corresponding amine via Curtius rearrangement or Hofmann degradation. A preferred method involves treating the acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with sodium azide (NaN₃) to generate the acyl azide. Thermal decomposition at 100°C in toluene produces the isocyanate, which is hydrolyzed to the amine using hydrochloric acid.
Yield Considerations
Amidation and Final Coupling
The xanthene-9-carboxylic acid is activated using thionyl chloride or carbodiimide reagents (e.g., EDC/HOBt) and coupled with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine.
Protocol
- Activation: 9H-xanthene-9-carboxylic acid (1.0 eq.) is stirred with thionyl chloride (2.0 eq.) at reflux (70°C) for 3 hours to form the acyl chloride.
- Amidation: The acyl chloride is added dropwise to a solution of the amine (1.2 eq.) and triethylamine (3.0 eq.) in dichloromethane at 0°C. The reaction proceeds for 12 hours at room temperature.
Purification
Alternative Methods and Innovations
Enzymatic Resolution of Racemic Intermediates
The patent US6773910B1 describes using stereospecific amidohydrolases from Pseudomonas spp. to resolve racemic mixtures of trifluorinated hydroxy acids. Applying this to 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid could yield enantiomerically pure precursors for asymmetric synthesis.
Advantages
Critical Data Tables
Challenges and Mitigation Strategies
Fluorine-Related Side Reactions
The strong electron-withdrawing effect of the trifluoromethyl group promotes elimination reactions during amidation. Using bulky bases (e.g., diisopropylethylamine) and low temperatures (0–5°C) suppresses β-elimination.
Purification of Hydrophobic Intermediates
The compound’s high logP (>4) complicates aqueous workups. Gradient elution with acetone/hexane (10–50%) improves silica gel chromatography resolution.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the xanthene moiety can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield trifluoromethyl ketones or acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide is a compound with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, materials science, and biological research.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the pharmacokinetic profile of drug candidates.
Case Studies
- Anticancer Activity : Research has indicated that compounds with xanthene structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the trifluoromethyl group may enhance these effects by improving cellular uptake and interaction with biological targets.
Fluorescent Probes
Due to its xanthene backbone, this compound is an excellent candidate for use as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows for real-time monitoring of cellular processes.
Applications in Bioimaging
- Cell Tracking : Fluorescent probes can be used to track the movement of cells in live tissues, providing insights into developmental biology and disease progression.
Materials Science
The unique chemical structure of this compound allows it to be utilized in the development of advanced materials such as polymers and coatings.
Properties of Interest
- Thermal Stability : The presence of fluorine atoms contributes to thermal stability, making it suitable for high-performance materials.
Environmental Science
Research into the environmental impact of fluorinated compounds has gained traction. This compound's stability and resistance to degradation make it relevant in studies assessing the persistence of pollutants.
Data Table: Summary of Applications
| Application Area | Description | Example Studies |
|---|---|---|
| Medicinal Chemistry | Potential anticancer agent with improved pharmacokinetics | Cytotoxicity studies on cancer cell lines |
| Fluorescent Probes | Used for bioimaging and cellular tracking | Real-time imaging in live tissues |
| Materials Science | Development of thermally stable polymers and coatings | High-performance material formulations |
| Environmental Science | Assessment of persistence and impact of fluorinated compounds | Studies on environmental pollutants |
Mechanism of Action
The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activities. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing these interactions .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound is compared below with two structurally related carboxamides: N-methyl-N-(4-(trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide () and N-(3-phenylpropyl)-9H-fluorene-9-carboxamide (). Key structural and functional differences are summarized in Table 1.
Table 1: Structural and Functional Comparison
*Molecular formulas and weights are calculated based on structural data.
Key Observations:
- Substituents : The trifluoro-hydroxy-phenylpropyl group in the target compound introduces unique steric and electronic effects absent in the oxazole () and phenylpropyl () analogs. The hydroxyl group may enhance solubility in polar solvents, while the CF3 group increases metabolic stability .
- Synthetic Complexity : The target compound’s trifluoro-hydroxy substituent likely requires specialized fluorination and protection-deprotection steps, contrasting with the straightforward alkylation in ’s synthesis .
Implications of Structural Differences
Solubility and Bioavailability : The hydroxyl group in the target compound may improve aqueous solubility relative to the methyl-oxazole analog (), but the fluorene-based compound () is likely more hydrophobic.
Electronic Properties : The xanthene core’s oxygen atom could enhance π-π stacking interactions in biological targets compared to fluorene.
Stability : The CF3 group in the target compound may resist enzymatic degradation better than the oxazole or phenylpropyl groups .
Biological Activity
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anesthetics and anticonvulsants. This article presents a detailed examination of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a xanthene core substituted with a trifluoroalkyl group and a hydroxyl group, which are believed to contribute to its pharmacological properties.
Research indicates that this compound exhibits significant anesthetic and anticonvulsant properties. The mechanism behind its anesthetic activity appears to involve modulation of GABA(A) receptor currents in the central nervous system. In studies, it was shown to enhance GABA(A) current at low concentrations (10 µM), suggesting a possible pathway for its anesthetic effects .
Biological Activity Findings
-
Anesthetic Properties :
- The compound demonstrated a potent ability to reduce the minimum alveolar concentration (MAC) of isoflurane, indicating its potential as an effective anesthetic agent without significant cardiovascular side effects .
- Studies reported no alterations in heart rate or blood pressure at therapeutic concentrations, highlighting its safety profile .
-
Anticonvulsant Activity :
- In animal models, the compound exhibited strong anticonvulsant activity against maximal electroshock (MES) and subcutaneous metrazol (scMET) models. The therapeutic index for MES activity was found to be 10, indicating a favorable safety margin .
- The compound's efficacy was further supported by analogs that maintained similar biological activities .
Table 1: Summary of Biological Activities
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Xanthene Core | Present |
| Trifluoro Group | Present |
| Hydroxyl Group | Present |
Case Studies
In a notable study published in 2003, researchers synthesized various analogues of the compound and evaluated their biological activities. The findings indicated that many analogues retained similar anesthetic properties while showing varying degrees of anticonvulsant efficacy. This study underscores the importance of structural modifications in enhancing pharmacological profiles .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide, and how can fluorinated intermediates be optimized?
- Methodology : Begin with acid-catalyzed cyclization of 2,2',4,4'-tetrahydroxybenzophenone derivatives to form the xanthene core (as demonstrated for 9-aryl-9-xanthenols in ). Introduce the trifluoro-hydroxy-phenylpropyl moiety via Grignard addition or nucleophilic substitution. Fluorinated intermediates require anhydrous conditions due to the hygroscopic nature of trifluoromethyl groups. Monitor reaction progress using TLC and ¹⁹F NMR to confirm fluorinated group incorporation .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodology : Combine ¹H/¹³C/¹⁹F NMR to verify substituent positions and fluorine integration. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) resolves absolute configuration. Pair SC-XRD with WinGX ( ) for data validation and visualization of anisotropic displacement parameters .
Q. How can solubility challenges during synthesis be addressed?
- Methodology : Use polar aprotic solvents (e.g., DMF, DMSO) or co-solvent systems (e.g., THF/water) to improve solubility. Introduce temporary protecting groups (e.g., acetyl or Fmoc) on hydroxyl or amine functionalities during synthesis, as described for carbamate derivatives in . Post-synthesis, employ ESOL or SILICOS-IT models ( ) to predict solubility in target assay buffers .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in trifluoromethyl groups) be resolved during refinement?
- Methodology : In SHELXL, apply geometric constraints (e.g., AFIX commands) to model disordered trifluoromethyl groups. Validate thermal motion using WinGX’s ORTEP interface ( ) to visualize ellipsoids. Cross-validate with Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H⋯F) that may stabilize disordered regions .
Q. What experimental designs elucidate the role of the trifluoromethyl group in modulating bioactivity?
- Methodology : Synthesize analogs lacking the trifluoromethyl group or with alternative substituents (e.g., -CF₂H, -CH₃). Compare pharmacokinetic properties (e.g., metabolic stability via liver microsome assays) and target binding (e.g., fluorescence polarization assays). Use density functional theory (DFT) to calculate electrostatic potential surfaces, correlating fluorine’s electron-withdrawing effects with activity () .
Q. How can structure-activity relationships (SAR) be established for the xanthene-carboxamide scaffold?
- Methodology : Perform systematic substitutions on the xanthene core (e.g., halogenation at C3/C6) and the carboxamide sidechain (e.g., alkyl vs. aryl groups). Test analogs in functional assays (e.g., enzyme inhibition, cellular uptake). Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., TPSA, logP) with bioactivity data, as shown for similar scaffolds in and .
Data Analysis and Interpretation
Q. How should researchers handle conflicting spectral data (e.g., NOE vs. XRD) for stereochemical assignments?
- Methodology : Prioritize SC-XRD ( ) for absolute stereochemical determination. If crystals are unavailable, use NOESY/ROESY NMR to infer spatial proximity of protons. For ambiguous cases, employ computational methods (e.g., molecular docking or conformational search with Gaussian) to validate the most energetically favorable stereoisomer .
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodology : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC-MS and identify byproducts (e.g., hydrolysis of the carboxamide bond). Compare with stability data from fluorinated analogs in and to assess fluorine’s protective role against enzymatic cleavage .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
